molecular formula C7H6ClN3 B8672346 6-Amino-4-chloro-2-methylnicotinonitrile

6-Amino-4-chloro-2-methylnicotinonitrile

Cat. No.: B8672346
M. Wt: 167.59 g/mol
InChI Key: HXCYCNRRUSUSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-chloro-2-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-amino-4-chloro-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H6ClN3/c1-4-5(3-9)6(8)2-7(10)11-4/h2H,1H3,(H2,10,11)

InChI Key

HXCYCNRRUSUSKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)N)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of sodium 6-amino-3-cyano-2-methylpyridin-4-olate (690 mg, 4.03 mmol, prepared in analogy to WO2001062233A2 and isolated as sodium salt) in PCl3 (3.50 ml, 40.3 mmol) and POCl3 (0.94 ml, 10.1 mmol) was heated to reflux for 12 h. After cooling to room temperature, the reaction mixture was carefully given onto 2N NaOH (200 ml) and 50 g ice. The mixture was extracted with DCM (7×50 ml), and the combined organic extracts were dried over Na2SO4, filtered and concentrated. The crude product was used without additional purification. LCMS RtM=1.45 min, [M+H]+=168.1.
Name
sodium 6-amino-3-cyano-2-methylpyridin-4-olate
Quantity
690 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.94 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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